5-Ethylpyridine-2,3-dicarboxylic acid (CAS 102268-15-5) is a highly stable, solid pyridine dicarboxylic acid derivative that serves as the critical structural precursor for the synthesis of imidazolinone herbicides, most notably Imazethapyr. Characterized by its 5-ethyl substitution and dual carboxylic acid groups, this compound provides the exact lipophilicity and steric profile required for targeted acetohydroxy acid synthase (AHAS) inhibition in broadleaf weeds. In industrial procurement, it is favored as a highly stable, low-toxicity intermediate (LD50 > 5000 mg/kg) that can be reliably transported and stored before being converted into more reactive intermediates, such as its corresponding anhydride, during late-stage agrochemical manufacturing [1].
Generic substitution of 5-ethylpyridine-2,3-dicarboxylic acid with closely related analogs fundamentally alters the pharmacological and agricultural profile of the final product. Replacing it with unsubstituted pyridine-2,3-dicarboxylic acid yields Imazapyr, a non-selective herbicide, while substitution with 5-methylpyridine-2,3-dicarboxylic acid produces Imazapic, which exhibits different crop selectivities and soil residual properties [1]. Furthermore, attempting to procure the esterified form (diethyl 5-ethylpyridine-2,3-dicarboxylate) instead of the free diacid necessitates entirely different synthetic routing, often resulting in lower atom economy, complex nitrogen-source requirements, and increased waste treatment burdens during the final cyclization steps [2].
The alkyl substitution at the 5-position of the pyridine ring strictly dictates the crop selectivity of the resulting imidazolinone herbicide. Utilizing 5-ethylpyridine-2,3-dicarboxylic acid produces Imazethapyr, which is highly selective for soybeans and legumes. In contrast, using the 5-methyl analog (5-methylpyridine-2,3-dicarboxylic acid) yields Imazapic, and the unsubstituted baseline (pyridine-2,3-dicarboxylic acid) yields the broad-spectrum, non-selective Imazapyr. The precise 5-ethyl modification is non-negotiable for manufacturers targeting the soybean herbicide market [1].
| Evidence Dimension | Final Herbicide Selectivity |
| Target Compound Data | 5-Ethyl diacid yields Imazethapyr (Soybean/legume selective) |
| Comparator Or Baseline | Unsubstituted diacid yields Imazapyr (Non-selective / broad spectrum) |
| Quantified Difference | Strict structural divergence in downstream crop applicability |
| Conditions | Industrial synthesis of imidazolinone herbicides |
Procurement must strictly specify the 5-ethyl variant to ensure the final herbicide possesses the correct crop safety profile for soybean applications.
In industrial synthesis, 5-ethylpyridine-2,3-dicarboxylic acid is highly valued for its direct and efficient conversion to 5-ethylpyridine-2,3-dicarboxylic anhydride via acetic anhydride. This route allows for a subsequent reaction with 2-amino-2,3-dimethylbutanamide, achieving overall Imazethapyr yields of 85.8% to 90.8% with purities exceeding 98% [1]. Conversely, utilizing the esterified comparator, diethyl 5-ethylpyridine-2,3-dicarboxylate, requires different amidation pathways that historically suffer from lower yields (e.g., ~76.5% with ammonia) or generate massive waste streams when using ammonium sulfamate [2].
| Evidence Dimension | Downstream Synthesis Yield & Efficiency |
| Target Compound Data | Free diacid (Anhydride route) yields ~85.8-90.8% final product |
| Comparator Or Baseline | Diethyl ester (Ammonia amidation route) yields ~76.5% |
| Quantified Difference | ~9-14% higher yield and elimination of complex amidation waste |
| Conditions | Industrial cyclization to Imazethapyr |
Procuring the free diacid enables a higher-yielding, lower-waste synthetic route compared to starting from the diethyl ester.
For bulk procurement and supply chain logistics, the free diacid form offers superior safety and stability compared to downstream reactive intermediates. 5-Ethylpyridine-2,3-dicarboxylic acid exhibits an acute oral LD50 of >5000 mg/kg in rats and is stable under standard atmospheric conditions. In contrast, the immediate downstream intermediate, 5-ethyl-2,3-pyridinedicarboxylic acid anhydride, is moisture-sensitive and exhibits higher toxicity, with an acute oral LD50 of 3299 mg/kg in male rats. Consequently, the diacid is the preferred stable node for transport and long-term storage[1].
| Evidence Dimension | Acute Oral Toxicity (LD50 in rats) |
| Target Compound Data | > 5000 mg/kg (Free diacid) |
| Comparator Or Baseline | 3299 mg/kg (Anhydride intermediate) |
| Quantified Difference | >34% reduction in acute toxicity and elimination of moisture sensitivity |
| Conditions | Standard toxicological evaluation and bulk storage |
The free diacid minimizes handling risks and storage costs, allowing the more hazardous anhydride to be generated safely in situ during manufacturing.
When manufacturing Imazethapyr, 5-ethylpyridine-2,3-dicarboxylic acid is the strictly required precursor. It ensures the final herbicide possesses the precise 5-ethyl group necessary for selective AHAS inhibition in broadleaf weeds without damaging soybean or legume crops[1].
For facilities optimizing their imidazolinone manufacturing routes, this free diacid is the preferred starting material. It enables a direct anhydride-based cyclization process that outperforms esterified precursors in both overall yield and the reduction of complex amidation waste streams [2].
Due to its high atmospheric stability and low toxicity profile (LD50 > 5000 mg/kg), this compound is the optimal node for bulk procurement. It allows agrochemical manufacturers to safely stockpile precursor material without the moisture-degradation risks and handling hazards associated with reactive anhydrides [1].
Irritant